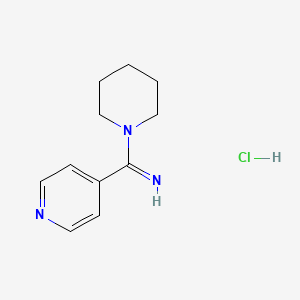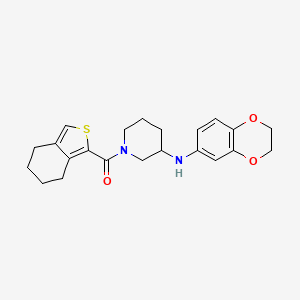
1-(1-piperidinyl)-1-(4-pyridinyl)methanimine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-piperidinyl)-1-(4-pyridinyl)methanimine hydrochloride, commonly known as PMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of PMP involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels results in improved cognitive function and memory retention.
Biochemical and Physiological Effects:
PMP has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, PMP has also been shown to modulate the activity of other neurotransmitters such as dopamine and serotonin. These effects can lead to improvements in mood, motivation, and overall cognitive function.
实验室实验的优点和局限性
One of the major advantages of PMP for lab experiments is its high solubility in water and other polar solvents. This makes it easy to prepare solutions of known concentrations for use in experiments. However, one of the limitations of PMP is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of future directions for research on PMP. One area of interest is in the development of new drugs for the treatment of neurological disorders. PMP has shown promise as a potential therapeutic agent for Alzheimer's and Parkinson's disease, and further research is needed to explore its full potential in this area. Other potential future directions for research on PMP include its use as a tool for studying the role of acetylcholine in cognitive function and the development of new methods for synthesizing and modifying PMP to improve its properties and potential applications.
Conclusion:
In conclusion, PMP is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PMP have been discussed in this paper. Further research is needed to fully explore the potential of PMP in various fields of scientific research.
合成方法
The synthesis of PMP involves the reaction of 4-pyridinecarboxaldehyde and piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.
科学研究应用
PMP has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. PMP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function.
属性
IUPAC Name |
piperidin-1-yl(pyridin-4-yl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c12-11(10-4-6-13-7-5-10)14-8-2-1-3-9-14;/h4-7,12H,1-3,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITJDVRSEJALDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)C2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6100343.png)
![2-{2-[(2-chloro-6-fluorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6100344.png)

![5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B6100347.png)
![2-(1-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6100369.png)
![3,6-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6100376.png)
![2-amino-5-hydroxy-4-(2-methoxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B6100386.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6100390.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1H-1,2,3-triazole](/img/structure/B6100393.png)
![3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6100403.png)

![4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6100434.png)

![2-[(4-fluorophenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6100442.png)